2-Bromo-5-hydroxynicotinamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5BrN2O2 |
|---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
2-bromo-5-hydroxypyridine-3-carboxamide |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-4(6(8)11)1-3(10)2-9-5/h1-2,10H,(H2,8,11) |
InChI Key |
LYLHOHFTXHCCNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)Br)O |
Origin of Product |
United States |
Synthetic Methodologies and Pathway Elucidation for 2 Bromo 5 Hydroxynicotinamide
Classical Approaches to Substituted Nicotinamides: Applicability and Limitations
Classical synthetic methods for substituted nicotinamides, such as direct bromination and hydroxylation, offer foundational pathways to 2-Bromo-5-hydroxynicotinamide. These approaches, while established, often face challenges in selectivity and reaction conditions.
The direct bromination of a hydroxynicotinamide precursor, such as 5-hydroxynicotinamide, represents a primary route to this compound. This electrophilic substitution reaction typically employs brominating agents like elemental bromine (Br₂) or N-bromosuccinimide (NBS). The hydroxyl group at the 5-position is an activating, ortho-, para-directing group, which would theoretically direct the incoming bromine to the 2, 4, or 6 positions. However, the nitrogen in the pyridine (B92270) ring is a deactivating group, which can complicate the regioselectivity of the reaction.
One common approach involves the electrophilic bromination of 5-hydroxynicotinamide. vulcanchem.com The reaction often requires careful control of conditions to achieve the desired 2-bromo isomer and avoid the formation of other brominated byproducts. The reactivity of the pyridine ring is influenced by the electronic effects of the existing substituents, making selective bromination a significant challenge. For instance, photobromination using NBS has been shown to be effective for specific substitutions on carbohydrate derivatives, suggesting its potential applicability in heterocyclic systems under specific conditions. rsc.org
| Precursor | Reagent | Conditions | Product | Notes |
| 5-Hydroxynicotinamide | N-Bromosuccinimide (NBS) | Varies (e.g., CCl₄, initiator) | This compound | Selectivity can be an issue, potentially leading to a mixture of isomers. |
| 5-Hydroxynicotinamide | Bromine (Br₂) | Varies (e.g., acetic acid) | This compound | Harsher conditions may be required, potentially leading to over-bromination. |
An alternative strategy involves the introduction of a hydroxyl group onto a pre-existing bromonicotinamide scaffold, such as 2-bromonicotinamide (B189599). This can be achieved through nucleophilic aromatic substitution (SNAr) reactions. However, the electron-deficient nature of the pyridine ring, while generally facilitating SNAr, can be influenced by the position of the bromine atom and the presence of other functional groups.
The direct hydroxylation of a brominated pyridine ring is often challenging and may require harsh conditions or the use of specialized reagents. For instance, copper-catalyzed hydroxylation has been successfully employed for the synthesis of 2-hydroxybenzamides from 2-chlorobenzamides in an aqueous medium, suggesting a potential pathway for the conversion of 2-bromonicotinamide to 2-hydroxynicotinamide, which could then be brominated. researchgate.net Another approach could involve the hydroxylation of boronic acids, which can be formed from aryl halides. rsc.org
The functionalization of the nicotinamide (B372718) core provides a versatile platform for introducing bromo and hydroxyl groups in a controlled manner. This can involve a multi-step synthesis where the pyridine ring is first substituted with groups that can be later converted to the desired functionalities. For example, a methoxy (B1213986) group can serve as a precursor to a hydroxyl group. The synthesis of 2-bromo-5-hydroxybenzaldehyde (B121625) from 2-bromo-5-methoxybenzaldehyde (B1267466) using boron tribromide demonstrates this principle, which can be adapted to the nicotinamide system. chemicalbook.com
Another strategy is the use of directing groups to control the regioselectivity of C-H functionalization. For instance, N,N-diethyl nicotinamide can be borylated at the meta-position, and this boronic ester can then be converted to a hydroxyl group. nih.gov This method allows for the introduction of substituents at positions that are not easily accessible through direct electrophilic substitution.
Advanced and Sustainable Synthetic Technologies
Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to green chemistry principles to improve efficiency and reduce environmental impact. nih.govscilit.com These advanced technologies offer promising alternatives to classical synthetic routes.
Catalytic methods play a significant role in the synthesis of substituted pyridines and nicotinamides. researchgate.net Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating C-C bonds and can be used to introduce aryl or other groups onto the pyridine ring. nih.gov While not directly applicable to the introduction of bromo and hydroxyl groups, these methods can be used to build a complex nicotinamide scaffold that is then further functionalized.
Palladium-catalyzed aminocarbonylation of iodopyridines is another example of a catalytic method that can be used to synthesize nicotinamide analogues. researchgate.net This reaction involves the insertion of carbon monoxide and an amine into a carbon-iodine bond. Furthermore, iron-catalyzed cyclization reactions have been developed for the green synthesis of substituted pyridines. rsc.org
| Reaction Type | Catalyst | Precursors | Product Type | Reference |
| Aminocarbonylation | Palladium Complex | Iodo-heteroaromatics, Amines | N-substituted Nicotinamides | researchgate.net |
| Cyclization | Iron Trichloride (FeCl₃) | Ketoxime acetates, Aldehydes | Symmetrical Pyridines | rsc.org |
| C-H Borylation | Iridium Complex | Pyridinecarboxamides, B₂pin₂ | Borylated Pyridines | nih.gov |
Green chemistry principles are increasingly being integrated into the synthesis of pharmaceuticals and their intermediates. nih.govscilit.com This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For the synthesis of this compound and related compounds, several green approaches can be considered.
One-pot multicomponent reactions are a key strategy in green chemistry, as they reduce the number of synthetic steps, minimize waste, and save time and energy. bohrium.comacs.org The use of biocatalysis, employing enzymes for organic synthesis, offers a sustainable alternative to traditional chemical methods. rsc.org For example, lipase-catalyzed amidation of methyl nicotinate (B505614) derivatives in continuous-flow microreactors has been shown to be an efficient and green method for producing nicotinamide derivatives. rsc.org Additionally, nicotinamide-dependent oxidoreductases (NDOs) are being explored for the asymmetric synthesis of chiral C-N bonds, highlighting the potential of biocatalysis in the broader field of nicotinamide chemistry. tandfonline.com
The development of syntheses in aqueous media or using greener solvents like tert-amyl alcohol also contributes to the sustainability of the process. researchgate.netrsc.org Microwave-assisted synthesis is another green technology that can accelerate reactions and improve yields. nih.gov
Microwave-Assisted and Flow Chemistry Techniques for Enhanced Synthesis
To address the often lengthy reaction times associated with conventional heating methods, microwave-assisted synthesis has emerged as a powerful tool for accelerating the production of heterocyclic compounds, including derivatives of nicotinamide. nih.gov While specific microwave-assisted synthesis protocols for this compound are not extensively detailed in the available literature, the general principles of this technology suggest significant potential for its application. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. nih.govoatext.com This technique is particularly advantageous for reactions that are slow under conventional thermal conditions. nih.gov For instance, the synthesis of various bioactive heterocyclic compounds, such as tetrahydropyrimidine (B8763341) derivatives, has been successfully achieved with high yields in short reaction times using microwave irradiation. foliamedica.bg The application of microwave technology to the synthesis of this compound could potentially streamline its production, making it a more efficient and cost-effective process. oatext.com
Flow chemistry, another modern synthetic technique, offers advantages in terms of safety, scalability, and process control. Although specific applications of flow chemistry for the synthesis of this compound are not prominently reported, its utility in the synthesis of other complex molecules suggests its potential applicability.
Optimization of Reaction Parameters and Yield Enhancement Strategies
The optimization of reaction conditions is a critical aspect of developing efficient synthetic routes to this compound. Key parameters that are typically manipulated include the choice of solvent, catalyst, base, reaction temperature, and reaction time.
In related syntheses of nicotinamide derivatives, solvents such as dimethylformamide (DMF) and dichloromethane (B109758) (CH2Cl2) are commonly employed. mdpi.com The choice of base is also crucial, with organic bases like N,N-diisopropylethylamine (DIPEA) and inorganic bases such as potassium phosphate (B84403) being utilized depending on the specific reaction. mdpi.comresearchgate.net For instance, in copper-catalyzed coupling and cyclization reactions leading to related heterocyclic structures, N,N-dimethylformamide was identified as the solvent of choice, and the use of copper powder as a catalyst in conjunction with tripotassium phosphate under microwave irradiation yielded good results. researchgate.net
Further optimization often involves fine-tuning the reaction temperature and duration to maximize product yield and ensure complete conversion of starting materials. researchgate.net The use of coupling agents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) is also a common strategy to facilitate amide bond formation in the synthesis of nicotinamide derivatives. mdpi.com
A comparative study of conventional versus microwave-assisted synthesis for a benazepril (B1667978) intermediate highlighted a significant reduction in reaction time with the microwave method, although yields were comparable. nih.gov This suggests that for large-scale production, the efficiency gains from reduced reaction times could be a significant factor.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis This table is a representative example based on findings for a related intermediate and illustrates the potential advantages of microwave synthesis.
| Method | Reaction Time | Yield |
|---|---|---|
| Conventional Heating | 29 hours | ~60-70% |
Mechanistic Investigations of Key Synthetic Steps
Understanding the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and developing new synthetic routes. While specific mechanistic studies for the synthesis of this exact compound are not widely published, insights can be drawn from related reactions.
For instance, in the synthesis of related pyrimidine (B1678525) derivatives, the reaction pathway is proposed to proceed through a sequence of intermolecular C–N coupling, C–N bond formation via cyclization, and subsequent tautomerization. researchgate.net Copper-catalyzed reactions, which are sometimes employed in the synthesis of halogenated pyridines, likely proceed through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.
In the synthesis of related N-substituted nicotinamides, the formation of the amide bond is a key step. This is often achieved through the activation of a carboxylic acid, for example, by forming an active ester with a coupling agent like HATU. The activated acid then readily reacts with an amine to form the desired amide.
The synthesis of brominated aromatic compounds can sometimes involve diazotization of an amino group, followed by a Sandmeyer-type reaction where the diazonium salt is treated with a bromine source, such as cuprous bromide. An efficient synthesis of 2-bromo-5-methylpyrazine (B1289261) utilized this approach, starting from 5-methylpyrazine-2-carboxylic acid, which was converted to the corresponding amine via Hofmann degradation before diazotization and bromination. tsijournals.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N,N-diisopropylethylamine (DIPEA) |
| 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU) |
| Benazepril |
| 2-bromo-5-methylpyrazine |
Chemical Reactivity and Derivatization of 2 Bromo 5 Hydroxynicotinamide
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine Position
The pyridine (B92270) ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the α-(2,6) and γ-(4) positions. In 2-Bromo-5-hydroxynicotinamide, the bromine atom at the C2 position is activated towards displacement by nucleophiles. The SNAr reaction generally proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is then restored upon the expulsion of the bromide ion. pressbooks.pub The rate of these reactions is often enhanced by the presence of electron-withdrawing groups that can stabilize the anionic intermediate. masterorganicchemistry.com
The bromine atom can be displaced by various oxygen-based nucleophiles, such as alkoxides and phenoxides, to form the corresponding ethers. These reactions typically require a base to generate the nucleophilic species and may necessitate heating to proceed at a reasonable rate. The use of a copper or palladium catalyst can sometimes facilitate these transformations, particularly with less reactive nucleophiles.
Table 1: Representative SNAr Reactions with Oxygen Nucleophiles
| Nucleophile | Reagents & Conditions | Product |
| Methoxide (CH₃O⁻) | NaOCH₃, CH₃OH, heat | 2-Methoxy-5-hydroxynicotinamide |
| Phenoxide (C₆H₅O⁻) | NaOPh, DMF, heat | 5-Hydroxy-2-phenoxynicotinamide |
| Hydroxide (B78521) (OH⁻) | NaOH (aq), heat, Cu catalyst | 2,5-Dihydroxynicotinamide |
Nitrogen nucleophiles, including ammonia, primary amines, and secondary amines, can readily displace the bromine atom to yield 2-aminopyridine (B139424) derivatives. These reactions are fundamental in the synthesis of various biologically active molecules. The reactivity follows the general principles of SNAr, and studies on similar 6-halopurine systems show that reaction conditions can influence the rate and outcome. nih.gov The reactions are often carried out in a polar aprotic solvent, and sometimes under pressure when using a volatile nucleophile like ammonia.
Table 2: Representative SNAr Reactions with Nitrogen Nucleophiles
| Nucleophile | Reagents & Conditions | Product |
| Ammonia (NH₃) | NH₃, DMSO, heat, pressure | 2-Amino-5-hydroxynicotinamide |
| Benzylamine | PhCH₂NH₂, K₂CO₃, DMF, heat | 2-(Benzylamino)-5-hydroxynicotinamide |
| Pyrrolidine | Pyrrolidine, heat | 5-Hydroxy-2-(pyrrolidin-1-yl)nicotinamide |
The introduction of a carbon-carbon bond at the C2 position can be achieved through various cross-coupling reactions, which, while often catalyzed by transition metals, can share mechanistic features with SNAr pathways, especially those involving organometallic reagents. Reactions such as Suzuki coupling (with boronic acids), Stille coupling (with organostannanes), and Sonogashira coupling (with terminal alkynes) are powerful tools for derivatizing aryl halides. These methods allow for the formation of biaryl compounds, alkylated pyridines, and alkynylated pyridines, respectively.
Table 3: Representative Cross-Coupling Reactions with Carbon Nucleophiles
| Reaction Type | Nucleophile/Reagent | Catalyst & Conditions | Product |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, heat | 5-Hydroxy-2-phenylnicotinamide |
| Sonogashira Coupling | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂, CuI, Et₃N, heat | 5-Hydroxy-2-(phenylethynyl)nicotinamide |
| Cyanation | KCN or Zn(CN)₂ | Pd(PPh₃)₄, heat | 2-Cyano-5-hydroxynicotinamide |
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less favorable than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic attack. minia.edu.eg However, the presence of the strongly activating hydroxyl group (-OH) at C5 can overcome this deactivation. The hydroxyl group is an ortho, para-director, meaning it directs incoming electrophiles to the C4 and C6 positions. The bromine at C2 and the carboxamide at C3 are deactivating groups. Therefore, the regiochemical outcome of an EAS reaction will be a balance of these directing effects. Halogenation, nitration, and sulfonation are plausible transformations under forcing conditions. For instance, direct bromination of a structurally similar compound, 2,4-dimethyl-6-hydroxynicotinamide, has been reported to yield the 5-bromo derivative, demonstrating the feasibility of EAS on such activated systems. umn.edu
Transformations Involving the Hydroxyl Group: Etherification and Esterification
The phenolic hydroxyl group at the C5 position is a key site for derivatization through etherification and esterification reactions.
Etherification: The hydroxyl group can be converted into an ether via the Williamson ether synthesis, which involves deprotonation with a base (e.g., NaH, K₂CO₃) to form a phenoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).
Esterification: Ester derivatives can be readily prepared by reacting the hydroxyl group with acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct.
Table 4: Derivatization of the 5-Hydroxyl Group
| Reaction | Reagents | Product |
| Etherification (O-methylation) | CH₃I, K₂CO₃, Acetone | 2-Bromo-5-methoxynicotinamide |
| Esterification (O-acetylation) | Acetic anhydride, Pyridine | 4-Bromo-5-(carbamoyl)pyridin-3-yl acetate |
Reactivity of the Carboxamide Moiety: Amidation and Hydrolysis
The carboxamide group at the C3 position can undergo several important transformations, most notably hydrolysis to the corresponding carboxylic acid.
Hydrolysis: The amide can be hydrolyzed to 5-bromo-2-hydroxynicotinic acid under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. youtube.com Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. youtube.com Due to the stability of amides, these reactions often require harsh conditions. masterorganicchemistry.com
Amidation: While direct conversion to another amide is not typical, the carboxamide can be first hydrolyzed to the carboxylic acid. This acid can then be activated (e.g., by conversion to an acyl chloride or by using a peptide coupling agent like HATU) and reacted with a different amine to form a new amide derivative. This two-step process provides access to a wide array of N-substituted nicotinamides.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The bromine atom at the 2-position of the pyridine ring is a key handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. libretexts.orgwikipedia.org
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide. libretexts.org It is anticipated that this compound would readily participate in Suzuki-Miyaura couplings. By analogy with other 2-bromopyridines, reaction with various aryl or heteroaryl boronic acids under palladium catalysis would yield 2-aryl- and 2-heteroaryl-5-hydroxynicotinamides. researchgate.netnih.gov These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, and a phosphine (B1218219) ligand in the presence of a base. nih.gov The reaction conditions can be tuned to accommodate a wide range of functional groups on the boronic acid partner. nih.gov
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgrug.nl this compound is a suitable substrate for this transformation. Reaction with various alkenes, such as acrylates, styrenes, or other vinyl compounds, catalyzed by a palladium complex, would lead to the formation of 2-vinyl-5-hydroxynicotinamide derivatives. diva-portal.orgnih.gov The reaction typically proceeds with high trans selectivity. organic-chemistry.org
Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is the premier method, reacting a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction, co-catalyzed by palladium and copper complexes, is expected to proceed efficiently with this compound. scirp.orgresearchgate.net Coupling with terminal alkynes like phenylacetylene or propargyl alcohol would yield 2-alkynyl-5-hydroxynicotinamide derivatives, which are valuable intermediates for further transformations. beilstein-journals.orgua.es Copper-free Sonogashira variants have also been developed and could be applicable. beilstein-journals.org
Table 1: Representative Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Plausible Catalyst System | Expected Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Phenyl-5-hydroxynicotinamide |
| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 5-Hydroxy-2-styrylnicotinamide |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Hydroxy-2-(phenylethynyl)nicotinamide |
Redox Chemistry of this compound and its Derivatives
The redox chemistry of this compound is influenced by its constituent functional groups. The pyridine ring, particularly as a pyridinium (B92312) derivative, can undergo reduction, although this can sometimes be challenging. For instance, attempts to reduce the related 2-bromo-5-hydroxy-N-benzylpyridinium bromide with common reducing agents like sodium borohydride (B1222165) proved to be complex, yielding multiple products. wikipedia.org
Formation of Polycyclic and Fused Heterocyclic Systems
The multifunctional nature of this compound makes it an excellent substrate for the synthesis of more complex polycyclic and fused heterocyclic systems. These reactions often involve an initial intermolecular reaction, such as a cross-coupling, followed by an intramolecular cyclization.
One potential strategy involves a Sonogashira coupling to introduce an alkyne at the 2-position. The resulting 2-alkynyl-5-hydroxynicotinamide could then undergo an intramolecular cyclization. For example, a base-catalyzed cyclization of the hydroxyl group onto the alkyne (an intramolecular 6-endo-dig cyclization) could lead to the formation of a furan-fused pyridine, specifically a furo[2,3-b]pyridine (B1315467) derivative. rsc.org
Alternatively, the amide nitrogen or oxygen could act as the nucleophile in a cyclization event. If the amide nitrogen is first functionalized, subsequent intramolecular C-N bond formation can occur. For instance, after an initial modification, an intramolecular Buchwald-Hartwig or Ullmann-type reaction could be envisioned where the amide nitrogen displaces the bromine atom, leading to a fused diazepinone system. Similarly, reactions that build a new ring by connecting the C4 position with the amide nitrogen are plausible starting from appropriately functionalized precursors derived from the title compound. The synthesis of fused pyridines, such as triazolopyridines or pyrazolopyridines, often relies on the strategic reaction of bifunctional pyridine precursors. imamu.edu.sanih.gov
Another approach is through dearomatization reactions. An intramolecular Heck reaction, for example, could be designed where a tether attached to the amide nitrogen cyclizes onto the pyridine ring, leading to spirocyclic systems, a strategy that has been applied to other heterocycles like pyrroles. sioc-journal.cn
Table 2: Potential Fused Heterocyclic Systems from this compound Derivatives
| Synthetic Strategy | Intermediate | Potential Fused System |
|---|---|---|
| Sonogashira Coupling / Intramolecular Cyclization | 2-Alkynyl-5-hydroxynicotinamide | Furo[2,3-b]pyridin-5-amine |
| Heck Reaction / Intramolecular Cyclization | N-alkenyl-2-bromo-5-hydroxynicotinamide | Pyrido[1,2-a]pyrazinone derivative |
| Nucleophilic Substitution / Intramolecular Cyclization | 2-Amino-5-hydroxynicotinamide | Imidazo[1,2-a]pyridin-5-ol |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations: DFT and Ab Initio Methods
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational studies on molecules like 2-Bromo-5-hydroxynicotinamide. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.
DFT has become particularly popular due to its balance of computational cost and accuracy. It is widely used to investigate the properties of nicotinamide (B372718) and its derivatives. For instance, studies on related nicotinamide compounds often employ the B3LYP functional with a basis set like 6-311++G(d,p) to obtain optimized geometries and electronic properties. Ab initio methods, while more computationally intensive, can offer even higher accuracy for smaller systems or for benchmarking DFT results.
The electronic structure of this compound dictates its reactivity. Molecular Orbital (MO) theory provides a framework for understanding this, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter, correlating with the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. In this compound, the electron-withdrawing bromine atom and amide group, along with the electron-donating hydroxyl group, significantly influence the electron distribution across the pyridine (B92270) ring and thus the energies and localizations of the HOMO and LUMO. Computational models can precisely calculate these energies and map the orbital densities.
Interactive Data Table: Calculated Frontier Orbital Energies
This table presents hypothetical, yet representative, frontier molecular orbital energy values for this compound, as would be obtained from a DFT calculation.
| Parameter | Energy (eV) | Description |
| HOMO Energy | -6.85 | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -1.72 | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 5.13 | Energy difference, indicating chemical stability. |
The three-dimensional structure of this compound is not static. Rotation around single bonds, particularly the C-C bond connecting the pyridine ring to the amide group and the C-O bond of the hydroxyl group, gives rise to different conformers. Conformational analysis aims to identify the most stable arrangements (i.e., those with the lowest energy).
Computational methods can systematically explore the potential energy surface by rotating these bonds and calculating the energy of each resulting conformation. This analysis reveals the global minimum energy conformer and the energy barriers between different stable forms. For this compound, key considerations include the orientation of the amide group relative to the ring and the potential for intramolecular hydrogen bonding between the amide protons and the adjacent hydroxyl group or the ring nitrogen, which can significantly stabilize certain conformations.
Quantum chemical calculations are instrumental in mapping out the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its reactions with biological targets. By calculating the energies of reactants, products, and intermediate structures, a reaction coordinate can be plotted.
The most critical point on this pathway is the transition state, which represents the highest energy barrier that must be overcome for the reaction to proceed. Computational chemists use various algorithms to locate and characterize these transition states, confirming them by identifying a single imaginary frequency in the vibrational analysis. Understanding the geometry and energy of the transition state provides deep insight into the reaction kinetics and mechanism, allowing for the prediction of reaction rates and the identification of catalytic effects.
Molecular Dynamics Simulations to Understand Dynamic Behavior and Interactions
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing the study of its dynamic behavior. MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing how this compound moves, vibrates, and interacts with its environment, such as with solvent molecules or a biological receptor.
These simulations can be used to explore conformational flexibility over time, study the stability of intramolecular hydrogen bonds, and analyze the solvation shell around the molecule. In a biological context, MD can simulate the binding process of this compound to a protein, providing insights into the binding mode, the key interacting residues, and the stability of the resulting complex.
Structure-Reactivity Relationship (SRR) Studies
Structure-Reactivity Relationship (SRR) studies aim to connect the chemical structure of a molecule with its reactivity. By computationally analyzing a series of related compounds, one can identify which structural features are responsible for observed trends in reactivity.
For this compound, SRR studies could involve systematically modifying its structure—for example, by changing the position of the bromine atom, replacing the hydroxyl group with other functional groups, or altering the amide moiety. For each analog, quantum chemical descriptors such as atomic charges, electrostatic potential maps, and HOMO-LUMO energies would be calculated. These descriptors can then be correlated with experimentally observed reactivity, leading to a predictive model that explains how specific structural changes modulate the molecule's chemical behavior.
Predictive Modeling for Novel Derivative Design and Reactivity
The ultimate goal of many computational studies is the rational design of new molecules with enhanced properties. Predictive modeling, often based on the findings from SRR studies, allows for the in silico design and screening of novel derivatives of this compound before they are synthesized in the lab.
By establishing a reliable computational model that links structure to a desired property (e.g., higher reactivity, specific binding affinity), researchers can design a virtual library of new derivatives. These virtual compounds can then be rapidly evaluated using the computational model, and only the most promising candidates are selected for synthesis and experimental testing. This approach significantly streamlines the discovery process, saving time, resources, and effort in the search for new functional molecules.
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies
Spectroscopic methods provide detailed information about the atomic and molecular structure, as well as the functional groups present in "2-Bromo-5-hydroxynicotinamide".
High-Resolution NMR Spectroscopy (1D and 2D)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like "this compound". Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information.
1D NMR (¹H and ¹³C):
¹H NMR: The proton NMR spectrum of a related compound, N-Benzyl-2-hydroxynicotinamide, shows characteristic signals for the protons on the pyridine (B92270) ring and the amide group. For "this compound", one would expect to see distinct signals for the two aromatic protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl and amide groups. The protons of the amide group (-CONH₂) would typically appear as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For "this compound", distinct signals would be observed for the five carbons of the pyridine ring and the carbonyl carbon of the amide group. The chemical shifts of the carbons directly bonded to the bromine, oxygen, and nitrogen atoms would be significantly affected. For instance, in related brominated aromatic compounds, the carbon bearing the bromine atom shows a characteristic shift. beilstein-journals.orgthieme-connect.com
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are instrumental in assembling the molecular structure by showing correlations between different nuclei. libretexts.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. libretexts.org For "this compound", a COSY spectrum would show a correlation between the two neighboring protons on the pyridine ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. hmdb.ca This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the pyridine ring. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H4 | 7.5 - 8.0 | - |
| H6 | 8.0 - 8.5 | - |
| NH₂ | 7.0 - 8.0 (broad) | - |
| C2 (C-Br) | - | 110 - 120 |
| C3 (C-CONH₂) | - | 125 - 135 |
| C4 | - | 130 - 140 |
| C5 (C-OH) | - | 150 - 160 |
| C6 | - | 140 - 150 |
| C=O | - | 165 - 175 |
| Note: These are estimated values based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions. |
Mass Spectrometry (MS/MS, HRMS) for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight of "this compound" and for monitoring the progress of its synthesis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the molecular mass, which can be used to determine the elemental composition of "this compound". beilstein-journals.orgamazonaws.comacs.org The expected monoisotopic mass of "this compound" (C₆H₅BrN₂O₂) would be calculated, and the presence of bromine would be confirmed by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). mdpi.com
Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of the parent molecule are isolated and fragmented. The resulting fragmentation pattern provides valuable structural information. For "this compound", characteristic fragments would include the loss of the amide group (CONH₂), the hydroxyl group (OH), or the bromine atom. This fragmentation data helps to confirm the connectivity of the different functional groups.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding and halogen bonding. bibliomed.org In the case of "this compound", hydrogen bonds would be expected between the hydroxyl group and the amide group of neighboring molecules, as well as potentially involving the pyridine nitrogen. Halogen bonding, a non-covalent interaction involving the bromine atom, might also play a role in the crystal packing. bibliomed.orgresearchgate.net The study of a similar compound, 2-bromo-4-hydroxypyridine, revealed that hydrogen bonding links molecules into chains, and halogen bonds link these chains into layers. bibliomed.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing information about the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would display characteristic absorption bands for its functional groups. nist.gov Key expected vibrations include:
O-H stretch from the hydroxyl group (a broad band around 3200-3600 cm⁻¹).
N-H stretches from the primary amide group (two bands around 3100-3500 cm⁻¹).
C=O stretch (carbonyl) from the amide group (a strong band around 1650-1680 cm⁻¹).
C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region).
C-Br stretch (at lower frequencies, typically below 700 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for observing the vibrations of the pyridine ring and the C-Br bond.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) |
| Amide (-CONH₂) | N-H stretch | 3100 - 3500 (two bands) |
| Amide (-CONH₂) | C=O stretch | 1650 - 1680 (strong) |
| Pyridine Ring | C=C, C=N stretch | 1400 - 1600 |
| Bromo (-Br) | C-Br stretch | < 700 |
| Note: These are general frequency ranges and can be influenced by the molecular environment and intermolecular interactions. |
Chromatographic Techniques for Purity Assessment and Isolation of Intermediates
Chromatographic methods are essential for separating "this compound" from starting materials, byproducts, and intermediates, as well as for determining its purity. wdh.ac.id
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of pharmaceutical compounds and related substances. nih.gov A validated HPLC method is crucial for the quality control of "this compound".
Method Development: Developing an HPLC method involves selecting the appropriate column, mobile phase, and detection wavelength. For a polar, aromatic compound like "this compound", reversed-phase HPLC would be the method of choice. A C18 column is commonly used for such analyses. researchgate.netnih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netnih.gov The composition of the mobile phase (isocratic or gradient elution) would be optimized to achieve good separation and peak shape. Detection would typically be performed using a UV detector, set at a wavelength where the compound shows maximum absorbance.
Method Validation: Once developed, the HPLC method must be validated to ensure it is suitable for its intended purpose. Validation parameters, as often stipulated by regulatory guidelines, include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: A proportional relationship between the concentration of the analyte and the detector response over a certain range. ijnrd.org
Accuracy: The closeness of the test results to the true value. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. formosapublisher.org
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. researchgate.net
A validated HPLC method allows for the accurate determination of the purity of "this compound" and the quantification of any impurities. mdpi.comnih.gov
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, this compound, with its polar hydroxyl and amide functional groups, exhibits low volatility and is prone to thermal degradation at the high temperatures required for GC analysis. To overcome these limitations, derivatization is a necessary prerequisite to convert the analyte into a more volatile and stable form.
Silylation is the most common and effective derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl and amide groups. iptsalipur.orguef.fi This process involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group, which reduces the compound's polarity and its capacity for hydrogen bonding, thereby increasing its volatility. iptsalipur.org
Derivatization Process:
A typical silylation procedure for a compound like this compound would involve reacting it with a silylating agent. Commonly used reagents for this purpose include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst such as trimethylchlorosilane (TMCS). uef.fi The reaction is typically carried out in an aprotic solvent like pyridine or acetonitrile. researchgate.net The resulting silylated derivative of this compound can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum.
Illustrative GC Derivatization Parameters for Related Compounds:
| Parameter | Condition |
| Derivatization Reagent | MSTFA + 1% TMCS |
| Solvent | Pyridine |
| Reaction Temperature | 65°C |
| Reaction Time | 1 hour |
| GC Column | VF5-ms (or similar) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split |
| Detector | Mass Spectrometer (MS) |
This table presents a hypothetical set of parameters based on established methods for similar compounds.
The successful derivatization and subsequent GC-MS analysis would be expected to yield sharp, symmetrical chromatographic peaks, allowing for accurate quantification and structural confirmation of the silylated this compound. iptsalipur.org
Preparative Chromatography for Scale-Up Isolation
For the isolation and purification of this compound on a larger scale, for instance, to obtain sufficient material for further research, preparative high-performance liquid chromatography (prep-HPLC) is the method of choice. This technique allows for the separation of the target compound from reaction byproducts, unreacted starting materials, and other impurities with high resolution and purity. uwyo.edufrontiersin.org
Methodology:
The development of a preparative HPLC method typically begins with analytical scale experiments to optimize the separation conditions. Reversed-phase chromatography is a common approach for polar compounds like substituted pyridines. tandfonline.com In this mode, a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, is used with a polar mobile phase.
The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile or methanol. sielc.com To improve peak shape and resolution, additives such as trifluoroacetic acid (TFA) or formic acid are frequently incorporated into the mobile phase. frontiersin.org Once the analytical separation is optimized, the method is scaled up to a preparative column with a larger diameter and particle size to handle higher sample loads.
Typical Preparative HPLC Parameters for Substituted Pyridines:
The following table provides an example of preparative HPLC conditions that could be adapted for the purification of this compound, based on methods used for similar substituted pyridine compounds. frontiersin.org
| Parameter | Condition |
| Column | C18, 5 µm, 10 x 250 mm |
| Mobile Phase | A: Water with 0.1% TFAB: Acetonitrile with 0.1% TFA |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 5-20 mL/min (depending on column diameter) |
| Detection | UV-Vis (e.g., at 254 nm or 270 nm) |
| Sample Solvent | Methanol or a mixture of the mobile phase |
This table illustrates a plausible set of preparative HPLC conditions for this compound based on established methods for related molecules.
Following the collection of the fractions containing the purified this compound, the solvent is typically removed under reduced pressure to yield the isolated compound in high purity. The purity of the final product is then confirmed using analytical HPLC or other analytical techniques.
Electrochemical Characterization for Redox Properties
The electrochemical behavior of this compound provides valuable insights into its redox properties, which are crucial for understanding its potential roles in various chemical and biological processes. Cyclic voltammetry (CV) is a primary technique used for this characterization, allowing for the investigation of oxidation and reduction potentials. tandfonline.com
The redox characteristics of nicotinamide (B372718) and its derivatives are of significant interest due to their relationship with the biologically important NAD+/NADH redox couple. acs.org The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group on the pyridine ring of this compound is expected to influence its electrochemical properties.
Cyclic Voltammetry Analysis:
In a typical CV experiment, a solution of this compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) would be subjected to a linearly varying potential scan. tandfonline.com The resulting plot of current versus applied potential (a voltammogram) would reveal the potentials at which the compound undergoes oxidation and reduction.
Studies on related nicotinamide derivatives have shown that they can undergo reversible or quasi-reversible oxidation processes. tandfonline.com The oxidation of nicotinamide itself on a gold electrode has been reported to occur at a specific potential, and this is influenced by substituents on the pyridine ring. researchgate.net Similarly, the deprotonation of hydroxypyridine ligands in metal complexes has been shown to significantly shift the redox potential of the metal center, indicating the strong electronic influence of the hydroxyl group. rsc.org The electrochemical bromination of pyridines has also been studied, highlighting the role of the pyridine ring in redox reactions. researchgate.netnih.gov
Expected Redox Behavior and Illustrative Data:
Based on the literature for analogous compounds, it is anticipated that this compound will exhibit distinct oxidation and reduction peaks in its cyclic voltammogram. The exact potentials will be dependent on the experimental conditions, such as the electrode material, solvent, and scan rate. The following table presents hypothetical redox potential data for this compound, inferred from studies on related nicotinamide and hydroxypyridine derivatives. tandfonline.comacs.org
| Process | Onset Potential (V vs. Ag/AgCl) (Hypothetical) |
| Oxidation | 0.70 - 0.85 |
| Reduction | -0.90 - -1.10 |
This table provides speculative redox potential ranges for this compound based on data from structurally similar compounds.
The analysis of the peak shapes, peak currents, and the effect of scan rate on the voltammograms can provide further information on the nature of the redox processes, such as whether they are diffusion-controlled or adsorption-controlled, and the stability of the resulting radical ions. researchgate.net This electrochemical characterization is essential for a complete understanding of the chemical reactivity of this compound.
Applications in Advanced Chemical Synthesis and Pre Clinical Chemical Biology
2-Bromo-5-hydroxynicotinamide as a Versatile Synthetic Building Block
The reactivity of this compound is characterized by the presence of a halogen substituent, which is amenable to cross-coupling reactions, and nucleophilic hydroxyl and amide groups. This multifunctionality allows for its use in the construction of more complex molecular architectures.
Precursor in Natural Product Synthesis
While direct evidence for the use of this compound as a key precursor in the total synthesis of a specific natural product is not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. For instance, the related compound 2-bromo-5-hydroxybenzoic acid is known as an intermediate in the biosynthesis of phorbol (B1677699) esters, a class of complex, naturally occurring diterpenoids bldpharm.com. The structural analogy suggests the potential of this compound as a valuable starting material for the synthesis of natural product analogues or complex fragments thereof, although specific examples remain to be published.
Construction of Complex Heterocyclic Scaffolds
The pyridine (B92270) ring is a fundamental component of many complex heterocyclic systems. Halogenated pyridines, such as this compound, are instrumental in building these scaffolds through reactions that form new carbon-carbon or carbon-heteroatom bonds. The bromine atom at the 2-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, thereby enabling the synthesis of diverse and complex heterocyclic derivatives bldpharm.com. A recent patent highlights the use of similarly substituted pyridine building blocks in the creation of novel compounds designed for complement inhibition, underscoring the utility of this class of molecules in constructing intricate and biologically relevant scaffolds.
Development of Chemical Probes and Research Reagents
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The development of such probes often requires molecules with specific functionalities for binding to a target and for reporting that binding event. While specific research detailing the use of this compound as a chemical probe is limited, related structures have been employed in this context. For example, 2-bromo-5-hydroxybenzaldehyde (B121625) serves as a reactant in the synthesis of inhibitors for enzymes like PDE4 and Bcl-xL, which can be developed into research reagents. The functionalities present in this compound make it a candidate for the development of novel probes, potentially through the attachment of reporter groups (like fluorophores or biotin) via its hydroxyl or amide functions, or by its incorporation into a larger molecule designed to interact with a specific biological target.
Role in Materials Science and Polymer Chemistry
The properties of this compound, including its aromatic nature and the presence of functional groups capable of participating in polymerization or cross-linking, suggest its potential utility in materials science. Although specific applications of this exact compound are not widely reported, related bromo-functionalized aromatic compounds serve as key building blocks for advanced materials. For instance, 2-bromo-5-chlorophenylacetonitrile (B1375615) is utilized as a monomer for creating conductive polymers, where the functional groups facilitate cross-linking to enhance the material's mechanical properties. Similarly, dihalogenated benzonitriles are precursors for thermally activated delayed fluorescence (TADF) dyes used in organic light-emitting diodes (OLEDs) . Chemical suppliers categorize this compound under materials science and polymer science building blocks, indicating its potential for developing new polymers or functional materials with tailored electronic or physical properties.
Exploration in Catalysis and Ligand Design
Pyridine-containing molecules are ubiquitous as ligands in coordination chemistry and catalysis due to the ability of the nitrogen lone pair to coordinate with metal centers. The additional functional groups on this compound—the hydroxyl and amide groups—can also act as coordination sites, potentially allowing it to function as a bidentate or tridentate ligand. Such multi-dentate ligands are highly valuable as they can form stable complexes with metal ions, which can then be used as catalysts for a variety of organic transformations. While specific examples of catalytic systems employing this compound as a ligand are not yet described in the literature, the field of ligand design is an active area of research, and the exploration of this compound's coordination chemistry could yield novel catalysts.
In Vitro Mechanistic Studies in Enzyme Systems (Focus on molecular interaction, not therapeutic outcome)
Understanding how small molecules interact with enzymes at a molecular level is fundamental to drug discovery and chemical biology. In vitro assays and computational docking studies are key methods for elucidating these interactions. While detailed mechanistic studies specifically on this compound are sparse, research on structurally similar compounds provides insights into its potential interactions with enzyme active sites.
For example, molecular docking studies on 2-hydroxy-N-(alkylphenyl)nicotinamides have been used to predict their binding interactions with cyclooxygenase (COX) enzymes, which are key targets in inflammation. Another study on inhibitors of the SARS-CoV-2 main protease (Mpro) highlighted the importance of a hydrogen bond formed between the NH group of a bromophenyl ring and the histidine 164 residue in the enzyme's active site, contributing to the molecule's inhibitory activity. Furthermore, the related compound 2-bromo-5-hydroxybenzoic acid has been shown to inhibit the enzyme lactoperoxidase, likely by interacting with the active site and preventing the oxidation of thiol groups in the protein bldpharm.com.
These examples demonstrate that the hydroxynicotinamide scaffold can engage in key molecular interactions, such as hydrogen bonding and halogen bonding, within enzyme active sites. The combination of the hydroxyl, amide, and bromo-substituents on this compound provides multiple points of potential interaction, making it an interesting candidate for in vitro studies to probe enzyme-inhibitor binding modes.
Below is a table summarizing the types of molecular interactions that functional groups present in this compound and related compounds can participate in within an enzyme's active site, based on published research.
| Functional Group | Potential Molecular Interaction | Enzyme/Protein Target Example (from related compounds) | Reference |
| Pyridine Nitrogen | Hydrogen Bond Acceptor, Metal Coordination | Various | |
| Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Cyclooxygenase (COX) | |
| Amide Group | Hydrogen Bond Donor/Acceptor | SARS-CoV-2 Mpro | |
| Bromo Substituent | Halogen Bonding, Hydrophobic Interactions | SARS-CoV-2 Mpro | |
| Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Various |
This table illustrates the potential for this compound to serve as a scaffold in the design of enzyme inhibitors, where its specific functional groups can be oriented to maximize interactions with an enzyme's active site.
Future Research Directions and Emerging Opportunities
Discovery of Novel Reactivity Patterns and Synthetic Pathways
The unique arrangement of functional groups on the 2-Bromo-5-hydroxynicotinamide scaffold presents a rich area for the exploration of novel reactivity. The bromine atom, in particular, serves as a key handle for a variety of synthetic transformations, most notably in cross-coupling reactions. researchgate.net Future research is likely to focus on leveraging this feature to construct more complex molecular architectures. The inherent electronic properties of the pyridine (B92270) ring, however, can present challenges in achieving regioselectivity, especially in functionalizing the meta-position. researchgate.netuni-muenster.de Overcoming these challenges through the development of new catalytic systems or the use of temporary de-aromatization strategies could unlock new synthetic pathways. uni-muenster.de
The interplay between the hydroxyl and carboxamide groups also warrants further investigation. These groups can influence the reactivity of the pyridine ring through electronic effects and can also participate in reactions themselves. For instance, the hydroxyl group can be a site for etherification or esterification, while the amide can undergo various condensation reactions. Understanding the chemoselectivity of reactions involving these multiple functional groups will be crucial for the efficient synthesis of new derivatives.
Moreover, the development of one-pot or tandem reactions that sequentially modify different parts of the this compound molecule could lead to more efficient and atom-economical synthetic routes. The exploration of photochemical or electrochemical methods for activating the pyridine ring or the carbon-bromine bond could also reveal new and unexpected reactivity patterns.
Integration with Artificial Intelligence and Machine Learning in Molecular Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and molecular design. mdpi.comnih.gov These computational tools can be employed to predict the properties of novel this compound derivatives, thereby guiding synthetic efforts towards molecules with desired characteristics. researchgate.net For instance, ML models can be trained on existing data to predict biological activity, toxicity, or pharmacokinetic profiles of virtual compounds, significantly reducing the time and cost associated with experimental screening. mdpi.com
Generative models, a subset of AI, can design entirely new molecules based on a set of predefined parameters. By inputting the this compound scaffold as a starting point, these algorithms could generate vast libraries of virtual derivatives with optimized properties. This approach allows for the exploration of a much larger chemical space than would be possible through traditional methods alone.
Furthermore, AI can assist in the development of synthetic routes for novel this compound derivatives. Retrosynthesis prediction tools can suggest potential synthetic pathways, identify key intermediates, and even propose reaction conditions. This integration of AI in the design-make-test-analyze cycle is expected to accelerate the discovery of new applications for this versatile compound.
| AI/ML Application Area | Potential Impact on this compound Research |
| Property Prediction | Virtual screening of derivatives for desired biological or material properties. |
| Generative Molecular Design | De novo design of novel compounds based on the this compound scaffold. |
| Retrosynthesis Prediction | Identification of efficient synthetic routes to target derivatives. |
| Reaction Optimization | Prediction of optimal reaction conditions for improved yield and selectivity. |
Advancements in Sustainable Synthesis of Halogenated Nicotinamides
The increasing emphasis on green chemistry is driving the development of more sustainable methods for the synthesis of halogenated organic compounds. researchgate.netnih.gov For this compound and its derivatives, future research will likely focus on replacing traditional brominating agents, which are often hazardous and produce stoichiometric waste, with greener alternatives. researchgate.net Oxidative bromination techniques that use bromide salts in conjunction with a mild oxidant, for example, offer a more environmentally benign approach. acs.org
Biocatalysis represents another promising avenue for the sustainable synthesis of nicotinamide (B372718) derivatives. nih.gov Enzymes can catalyze reactions under mild conditions with high selectivity, reducing the need for protecting groups and minimizing the generation of byproducts. The use of continuous-flow microreactors can further enhance the efficiency and sustainability of these processes by enabling better control over reaction parameters and facilitating catalyst recycling. nih.gov
| Sustainable Synthesis Strategy | Application to Halogenated Nicotinamides |
| Green Brominating Agents | Use of bromide salts with mild oxidants to replace elemental bromine. |
| Biocatalysis | Enzymatic synthesis for improved selectivity and milder reaction conditions. |
| Continuous-Flow Chemistry | Enhanced efficiency, safety, and scalability of synthetic processes. |
| Alternative Reaction Media | Utilization of water or solvent-free conditions to reduce environmental impact. |
Unexplored Applications in Specialized Chemical Domains
While nicotinamide and its derivatives are well-known for their roles in biochemistry and pharmaceuticals, the specific substitution pattern of this compound opens up possibilities for applications in other specialized chemical domains. mdpi.com The presence of both a hydrogen bond donor (hydroxyl and amide N-H) and acceptor (pyridine nitrogen, carbonyl, and hydroxyl oxygen) sites, along with the potential for halogen bonding from the bromine atom, makes this molecule an interesting candidate for applications in supramolecular chemistry and crystal engineering.
The ability of the bromine atom to be substituted through cross-coupling reactions suggests that this compound could serve as a versatile building block for the synthesis of functional materials. For example, it could be incorporated into polymers or metal-organic frameworks (MOFs) to impart specific properties, such as fluorescence or catalytic activity. The pyridine nitrogen also provides a coordination site for metal ions, suggesting potential applications as a ligand in coordination chemistry and homogeneous catalysis.
Further research into the photophysical and electronic properties of this compound and its derivatives could reveal applications in areas such as organic electronics or chemical sensing. The unique combination of functional groups may lead to the discovery of novel properties that are not present in simpler nicotinamide analogues.
Addressing Challenges in Scale-Up and Industrial Relevance
The transition from a laboratory-scale synthesis to an industrial-scale production process often presents significant challenges. google.com For this compound, these challenges are likely to include ensuring regioselectivity in the initial synthesis, handling potentially hazardous reagents, and developing efficient purification methods. The pyridine and pyridine derivatives market is substantial, with significant demand from the pharmaceutical and agrochemical industries, indicating a potential for industrial relevance if these challenges can be overcome. fortunebusinessinsights.comgrandviewresearch.comexpertmarketresearch.com
Future research in this area will need to focus on developing robust and scalable synthetic routes that are both economically viable and safe. This may involve the optimization of reaction conditions to minimize the formation of impurities, the development of continuous manufacturing processes to improve consistency and reduce waste, and the identification of cost-effective starting materials.
Collaboration between academic researchers and industrial chemists will be crucial for addressing these scale-up challenges. Process safety studies will be necessary to identify and mitigate any potential hazards associated with the large-scale production of this compound. Ultimately, the successful industrialization of this compound will depend on the development of a manufacturing process that is not only efficient and reliable but also meets the stringent quality and safety standards of the chemical industry.
Q & A
Q. What synthetic methodologies are recommended for 2-Bromo-5-hydroxynicotinamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound can be adapted from analogous brominated nicotinamide derivatives. A multi-step approach is typically employed:
Bromination : Introduce bromine at the desired position using electrophilic aromatic substitution, ensuring regioselectivity via directing groups.
Hydroxylation : Protect reactive sites (e.g., using acetyl groups) before introducing the hydroxyl group to avoid side reactions.
Amide Formation : Couple the brominated intermediate with ammonia or amines under reflux in solvents like THF, using potassium carbonate as a base to deprotonate intermediates .
- Optimization Tips :
- Monitor reaction progress via TLC to isolate intermediates.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxyl group.
- Adjust solvent polarity to improve yields (e.g., DMF for polar intermediates).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the hydroxyl proton (δ 9–12 ppm, broad singlet) and bromine-induced deshielding effects on adjacent carbons. The pyridine ring protons typically appear at δ 7–9 ppm, split by coupling with bromine .
- Mass Spectrometry (MS) : Confirm molecular weight (MW ≈ 217 g/mol) via ESI-MS, observing [M+H]⁺ or [M−H]⁻ peaks. Bromine’s isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) aids identification .
- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and O–H stretches (~3200 cm⁻¹) .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer :
- Light Sensitivity : Store in amber vials to prevent photodegradation of the bromine-carbon bond.
- Moisture Avoidance : Use desiccants (silica gel) to protect the hydroxyl group from hydrolysis.
- Temperature : Maintain storage at 2–8°C for long-term stability, as elevated temperatures may induce dehalogenation .
Advanced Research Questions
Q. How does the position of the bromine substituent on the nicotinamide ring influence reactivity and biological activity?
- Methodological Answer : Bromine’s position (e.g., 2- vs. 5-) alters steric and electronic effects:
- Electronic Effects : A 5-bromo substituent increases electron withdrawal, enhancing electrophilicity of the pyridine ring and modulating interactions with enzymatic targets (e.g., kinases).
- Steric Effects : 2-Bromo substitution may hinder binding to hydrophobic pockets in proteins, reducing activity. Computational docking studies (e.g., AutoDock Vina) can predict positional impacts on target binding .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Control Experiments : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables.
- Structural Verification : Confirm compound purity (>95% via HPLC) to rule out impurities skewing results.
- Target Profiling : Use kinome-wide screening to identify off-target interactions that may explain divergent activity .
Q. What computational strategies predict the interaction mechanisms of this compound with enzymatic targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model binding stability over time (e.g., GROMACS) using crystal structures of target proteins (e.g., PARP-1).
- Density Functional Theory (DFT) : Calculate charge distribution on the pyridine ring to identify nucleophilic/electrophilic hotspots.
- QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with inhibitory potency to guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
5-Hydroxy-2-(phenylethynyl)nicotinamide